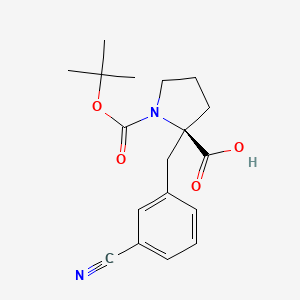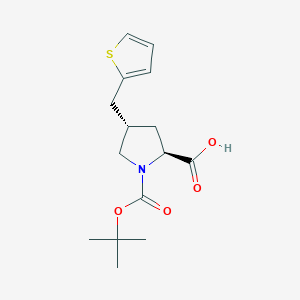
(R)-ethyl 2-methoxypropanoate
Descripción general
Descripción
“®-ethyl 2-methoxypropanoate” is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 .
Synthesis Analysis
The synthesis of “®-ethyl 2-methoxypropanoate” involves the use of lithium aluminium tetrahydride in diethyl ether, followed by the addition of a solution of ethyl ®- (-)-2-methoxypropionate in diethyl ether . The mixture is heated at reflux for 1 hour, cooled to room temperature, and a solution of potassium hydroxide in water is added . The ether layer is decanted, and the aqueous mixture is washed twice more with ether . The ether washes are combined, dried over magnesium sulfate, and evaporated under reduced pressure . Distillation of the mixture yields the product as a colorless oil .Chemical Reactions Analysis
The chemical reactions involving “®-ethyl 2-methoxypropanoate” primarily include its synthesis process as described above . Further details about other chemical reactions involving this compound are not available in the retrieved data.Physical And Chemical Properties Analysis
“®-ethyl 2-methoxypropanoate” is a colorless oil . It has a molecular weight of 132.16 and a molecular formula of C6H12O3 . The compound is stored in a dry, sealed place at room temperature . Further details about its physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Compounds
A study by Occhiato et al. (2009) demonstrated a method for synthesizing enantiopure cis- and trans-4-Hydroxypipecolic acid starting from commercial ethyl (R)-4-cyano-3-hydroxybutanoate. This process involves palladium-catalyzed methoxycarbonylation and stereocontrolled reduction, highlighting the utility of (R)-ethyl 2-methoxypropanoate derivatives in producing specific enantiomers for biochemical applications A Short and Convenient Synthesis of Enantiopure cis- and trans-4-Hydroxypipecolic Acid.
Catalysis and Synthesis Applications
Research by Soto et al. (2018) on the catalytic activity of acidic ion-exchange resins for synthesizing ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE) underscores the relevance of (R)-ethyl 2-methoxypropanoate in the field of catalysis and synthesis. The study details how the morphological properties of the resins affect their catalytic activity, offering insights into optimizing reaction conditions for ether synthesis Catalytic activity dependence on morphological properties of acidic ion-exchange resins for the simultaneous ETBE and TAEE liquid-phase synthesis.
Material Science and Polymer Research
In the realm of material science, research on shrinkage-reducing admixtures (SRA) for cementitious materials by Rong-bing and Jian (2005) illustrates the application of ethoxylation processes, related to (R)-ethyl 2-methoxypropanoate chemistry, in developing materials with improved physical properties. The study presents how SRAs synthesized using 2-butoxy ethanol and ethylene oxide or propylene oxide can significantly reduce shrinkage in both mortar and concrete, highlighting the compound's potential in material engineering Synthesis and evaluation of shrinkage-reducing admixture for cementitious materials.
Chemical Analysis and Environmental Impact
On the analytical chemistry front, the work by Gupta et al. (2007) optimizing parameters for the determination of periodate by single-drop microextraction-gas chromatography-mass spectrometry (SDME/GC-MS) touches on the utility of (R)-ethyl 2-methoxypropanoate related compounds in environmental analysis. The study provides a methodology for detecting periodate, a compound with environmental significance, showcasing the broader applications of (R)-ethyl 2-methoxypropanoate derivatives in analytical and environmental chemistry Optimization of experimental parameters in single-drop microextraction-gas chromatography-mass spectrometry for the determination of periodate by the Malaprade reaction, and its application to ethylene glycol.
Safety And Hazards
“®-ethyl 2-methoxypropanoate” is classified as a hazardous substance . It has a hazard class of 3 and a packing group of II . The precautionary statements for this compound include P501, P240, P210, P233, P243, P241, P242, P264, P280, P370+P378, P337+P313, P305+P351+P338, P362+P364, P303+P361+P353, P332+P313, and P403+P235 .
Propiedades
IUPAC Name |
ethyl (2R)-2-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLOJCOIKOQGL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369953 | |
| Record name | AG-F-41887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-ethyl 2-methoxypropanoate | |
CAS RN |
40105-20-2 | |
| Record name | AG-F-41887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)
![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)
![Methyl 2-[(2-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B1607607.png)








